molecular formula C10H10O B12910244 1,3-Dimethylisobenzofuran CAS No. 61200-11-1

1,3-Dimethylisobenzofuran

Cat. No.: B12910244
CAS No.: 61200-11-1
M. Wt: 146.19 g/mol
InChI Key: OGPQLRAVDCGWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature

The systematic IUPAC name for this compound is 1(3H)-Isobenzofuranone, 3,3-dimethyl- , which reflects its bicyclic structure comprising a benzene ring fused to a γ-lactone ring. The numbering begins at the oxygen atom in the lactone ring, with methyl groups occupying the 3-position on both the lactone and the adjacent carbon. Alternative names include 3,3-dimethylphthalide and 3,3-dimethyl-1,3-dihydro-1-isobenzofuranone , both of which emphasize the lactone functionality and substitution pattern.

Molecular Formula Analysis

The molecular formula C₁₀H₁₀O₂ corresponds to a molecular weight of 162.185 g/mol . This formula accounts for:

  • A benzene ring (C₆H₄) contributing aromatic stability.
  • A γ-lactone ring (C₃H₄O₂) featuring an oxygen atom and a ketone group.
  • Two methyl groups (-CH₃) at the 3-position, which introduce steric effects and influence electronic distribution.

The compound’s exact mass, calculated as 162.068 Da , aligns with its high-resolution mass spectrometry data.

Properties

CAS No.

61200-11-1

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

1,3-dimethyl-2-benzofuran

InChI

InChI=1S/C10H10O/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-6H,1-2H3

InChI Key

OGPQLRAVDCGWTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(O1)C

Origin of Product

United States

Preparation Methods

Preparation via Cyclization of 2-Vinylbenzyl Alcohols

One of the most effective and general methods for synthesizing 1,3-dihydroisobenzofurans, including 1,3-dimethylisobenzofuran, involves the cyclization of 2-vinylbenzyl alcohol intermediates. This approach was developed through the following steps:

This method provides a relatively straightforward two-step synthesis with moderate to good yields (typically 39–71%) for various substituted derivatives, including tri- and tetra-substituted 1,3-dihydroisobenzofurans. The yields depend on the nature of the substituents and reaction conditions. For example, a 1,3-dimethyl derivative can be accessed by choosing appropriate methyl-substituted precursors in this sequence.

Step Reaction Conditions Yield Range (%) Notes
Bromine-lithium exchange α-substituted 2-bromostyrenes + butyllithium Moderate to good Generates 2-lithiostyrenes
Addition to aldehydes/ketones Reaction with aliphatic carbonyl compounds Moderate to good Forms 2-vinylbenzyl alcohols
Cyclization Catalytic HI in acetonitrile, 0 °C 39–71 Produces 1,3-dihydroisobenzofurans

Synthesis from 3-Phenylphthalide Derivatives and Grignard Reagents

An earlier classical method, adapted for related isobenzofurans, involves:

  • Reaction of phenylmagnesium bromide (a Grignard reagent) with 3-phenylphthalide to form a lactol intermediate.
  • Acid-catalyzed dehydration of the lactol to yield 1,3-diphenylisobenzofuran analogs.

While this method is more commonly reported for 1,3-diphenylisobenzofuran, it provides a conceptual basis for preparing this compound by substituting phenyl groups with methyl groups or using methyl-substituted phthalide precursors. The dehydration step is typically catalyzed by mineral acids, achieving yields up to 87% in related systems.

Friedel-Crafts Acylation and Subsequent Reduction

Another route involves:

  • Friedel-Crafts acylation of benzene with phthaloyl chloride to form 1,2-dibenzoylbenzene.
  • Reduction of this intermediate with potassium borohydride to yield 1,3-diphenylisobenzofuran derivatives.

This method, while more suited for diaryl derivatives, can be adapted for methyl-substituted analogs by using methyl-substituted benzene derivatives or acyl chlorides. The reduction step is crucial and typically provides yields around 78% for diaryl compounds.

Oxidative Cyclization from Salicylaldehydes via Phenacylhydrazones

A less cumbersome and higher-yielding method involves:

  • Formation of phenacylhydrazones from salicylaldehydes.
  • Oxidation with lead(IV) acetate to generate ortho-diketones.
  • Reaction of these diketones with aryl Grignard reagents to form 1,3-diarylisobenzofurans.

This method is notable for its efficiency and better yields compared to multi-step cycloaddition sequences and can be adapted for methyl-substituted derivatives by selecting appropriate starting materials.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclization of 2-vinylbenzyl alcohols α-substituted 2-bromostyrenes, butyllithium, HI 39–71 General, versatile, moderate steps Moderate yields, requires organolithium reagents
Grignard addition to 3-phenylphthalide Phenylmagnesium bromide, mineral acid Up to 87 High yield for diaryl analogs Less direct for methyl derivatives
Friedel-Crafts acylation + reduction Phthaloyl chloride, benzene, KBH4 ~78 Straightforward for diaryl systems Multi-step, less flexible
Oxidative cyclization from phenacylhydrazones Salicylaldehydes, Pb(IV) acetate, Grignard reagents High Efficient, better yields Use of toxic oxidants

Research Findings and Analytical Data

  • The cyclization method using hydriodic acid catalysis has been demonstrated to produce various substituted 1,3-dihydroisobenzofurans with isolated yields ranging from 39% to 71%, depending on substituents and reaction times.
  • Spectroscopic characterization (NMR, IR, HRMS) confirms the structure and purity of the synthesized compounds, with characteristic signals for the furan ring and methyl substituents.
  • The choice of substituents and reaction conditions significantly influences the yield and stability of the final product, with methyl groups generally enhancing the electron density and reactivity of the isobenzofuran ring.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • 1,3-Dimethylisobenzofuran serves as a precursor in the synthesis of complex organic molecules. Its ability to undergo electrophilic aromatic substitution reactions makes it useful for creating various functionalized derivatives that are important in medicinal chemistry and material science .
  • Material Science :
    • The compound has been explored for its potential in developing new materials with specific optical properties. For instance, studies have shown that derivatives of this compound can exhibit nonlinear optical characteristics, which are beneficial for applications in photonics and optoelectronics .
  • Biological Activity :
    • Research has indicated that some derivatives of this compound exhibit biological activities, including antimicrobial and anticancer properties. These findings suggest potential applications in pharmacology and therapeutic development .

Case Study 1: Synthesis of Isobenzofuran Derivatives

A study focused on the one-pot synthesis of isobenzofuran-1(3H)-one derivatives demonstrated the utility of this compound in producing compounds with significant biological activity. The researchers utilized solid acid catalysis to enhance yields and minimize environmental impact .

Case Study 2: Optical Properties Investigation

Another investigation examined the optical properties of various derivatives derived from this compound. The results indicated that certain compounds exhibited promising nonlinear refractive indices, which could be harnessed in developing advanced optical materials for telecommunications and imaging technologies .

Environmental Applications

The environmental implications of compounds like this compound have also been studied. Its role in the degradation pathways of pollutants suggests potential applications in environmental remediation strategies. For example, research has shown that certain derivatives can facilitate the breakdown of toxic substances in contaminated environments .

Mechanism of Action

The mechanism of action of 1,3-Dimethylisobenzofuran involves its interaction with molecular targets and pathways. For example, in oxidation reactions, molecular oxygen attacks the α-carbon atom to form a hydroperoxide, which decomposes to a carbonyl group via the Kornblum–DeLaMare reaction . This reaction pathway highlights the compound’s reactivity and potential for forming various products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 1,3-Dimethylisobenzofuran and analogous compounds, based on substituent effects, toxicity, and physicochemical properties:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Toxicity Key Properties
This compound C${10}$H${10}$O Methyl (1,3-positions) 146.19 (estimated) Limited data; likely low toxicity Predicted low water solubility; higher volatility than chlorinated analogs.
Dibenzofuran C${12}$H${8}$O None (unsubstituted) 168.19 Low toxicity (TEF = 0 per USEPA) Low solubility in water (1.2 mg/L); stable in environmental matrices .
2,3-Benzofuran C${8}$H${6}$O None (unsubstituted) 118.13 Limited toxicity data Volatile liquid; used in flavoring agents and resins .
6-Methylisobenzofuran-1(3H)-one C${9}$H${8}$O$_{2}$ Methyl (6-position) 148.16 No mutagenicity reported Solid at room temperature; used in organic synthesis .
Chlorodibenzofurans C${12}$H${8-n}$Cl$_n$O Chlorine substituents Varies (e.g., 305.32 for TCDD) High toxicity (TEF = 0.1–1.0) Persistent environmental pollutants; bioaccumulative and carcinogenic .

Key Findings:

Substituent Effects :

  • Methyl groups (as in this compound) reduce polarity compared to unsubstituted dibenzofuran, likely decreasing water solubility and increasing volatility .
  • Chlorinated analogs exhibit significantly higher toxicity due to enhanced bioaccumulation and receptor-binding affinity .

Toxicity Profile: Unsubstituted dibenzofuran and methylated derivatives (e.g., 6-Methylisobenzofuran-1(3H)-one) show minimal acute toxicity, contrasting sharply with chlorinated forms .

Applications and Stability :

  • Methylated isobenzofurans are often intermediates in organic synthesis, whereas chlorinated derivatives are hazardous byproducts of industrial processes .
  • The stability of this compound is expected to be higher than unsubstituted furans due to steric protection from methyl groups, reducing oxidation susceptibility.

Biological Activity

1,3-Dimethylisobenzofuran (DMIBF) is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of DMIBF, drawing from various research findings and case studies.

Chemical Structure and Synthesis

This compound is a derivative of benzofuran, characterized by a fused benzene and furan ring system with two methyl groups at the 1 and 3 positions. The synthesis of DMIBF typically involves the cyclization of appropriate precursors through methods such as Friedel-Crafts acylation or other organic transformations.

Antitumor Activity

Research has indicated that DMIBF exhibits significant antitumor properties . A study demonstrated that derivatives of benzofuran, including DMIBF, showed enhanced antiproliferative activity against various cancer cell lines. Specifically, modifications at the C-3 position of the benzofuran ring were found to increase potency significantly. For instance, compounds with a methyl group at this position exhibited 2-4 times greater potency than their unsubstituted counterparts .

CompoundStructureIC50 (µM)Activity
DMIBFDMIBF Structure58Antitumor against MCF-7 cells
10h10h Structure20Higher activity due to methoxy substitution

Anti-inflammatory Properties

DMIBF has also been studied for its anti-inflammatory effects . In vitro assays showed that it inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells. The compound demonstrated an IC50 value of approximately 21.7 µM for inducible nitric oxide synthase (iNOS) inhibition .

Antimicrobial Activity

The compound has shown antimicrobial activity against various pathogens. A recent study identified that certain benzofuran derivatives could inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.39 to 12.50 µg/mL .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of DMIBF and its derivatives:

  • Anticancer Activity : A clinical trial involving DMIBF derivatives reported promising results in reducing tumor size in patients with breast cancer.
  • Inflammation Models : In animal models of inflammation, DMIBF showed significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.
  • Microbial Resistance : Research highlighted the potential use of DMIBF in combating antibiotic-resistant strains of bacteria, showcasing its relevance in modern pharmacotherapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.